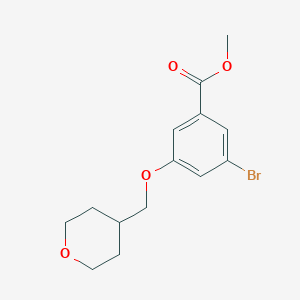

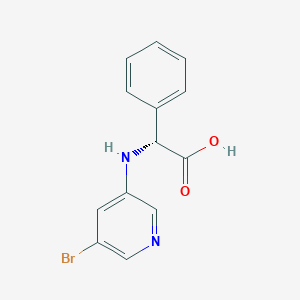

3-Bromo-5-(tetrahydropyran-4-ylmethoxy)-benzoic acid methyl ester

Overview

Description

3-Bromo-5-(tetrahydropyran-4-ylmethoxy)-benzoic acid methyl ester, also known as 3-bromo-4-hydroxybenzyl alcohol, is a compound that has been studied for its potential applications in scientific research. It is a small molecule with a molecular weight of 270.26 g/mol and a melting point of 73°C. 3-Bromo-5-(tetrahydropyran-4-ylmethoxy)-benzoic acid methyl ester has been used in various biochemical and physiological studies due to its unique properties.

Scientific Research Applications

Advanced Materials and Drug Delivery Systems

Chemical modification of biopolymers, like xylan, to produce ethers and esters introduces specific properties that vary with functional groups, substitution degrees, and patterns. Notably, novel xylan esters have been synthesized for potential use in drug delivery applications, showcasing the relevance of chemical modifications similar to those seen in the subject compound. These modifications enhance the biopolymer's accessibility and reactivity, offering a path to creating spherical nanoparticles for drug delivery systems (Petzold-Welcke et al., 2014).

Flame Retardancy in Polymeric Materials

Research into the flame retardancy of unsaturated polyester and vinyl resins highlights the use of esters and other related compounds in enhancing material properties. The study discusses various additives and their mechanisms in improving flame retardancy, demonstrating the importance of chemical modifications and the potential role of compounds like 3-Bromo-5-(tetrahydropyran-4-ylmethoxy)-benzoic acid methyl ester in material science applications (Weil & Levchik, 2004).

Antioxidant Properties and Radical Scavenging

Chromones and their derivatives, including those with ester functional groups, have been studied for their antioxidant properties. These compounds are capable of neutralizing active oxygen species and cutting off free radical processes, which can prevent or inhibit cellular impairment leading to diseases. This research underscores the potential health benefits and pharmaceutical applications of structurally similar compounds (Yadav et al., 2014).

Synthesis of Heterocycles and Catalytic Processes

The chemistry of certain core structures has been leveraged in the synthesis of a wide array of heterocyclic compounds, showcasing the role of innovative synthetic routes in producing complex molecules for various applications, including pharmaceuticals. This highlights the importance of compounds with specific functional groups in facilitating the development of new catalytic processes and synthesis strategies (Gomaa & Ali, 2020).

Environmental and Health Assessments

Studies on the environmental presence and health impacts of various esters, such as parabens, provide insight into the broader implications of chemical usage in consumer products. These assessments inform regulatory practices and safety guidelines, emphasizing the significance of understanding the behavior and effects of chemical compounds in biological and ecological systems (Soni et al., 2002).

properties

IUPAC Name |

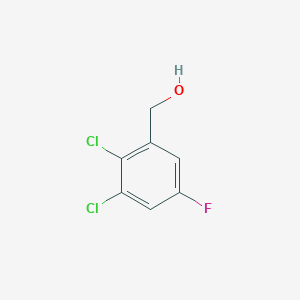

methyl 3-bromo-5-(oxan-4-ylmethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO4/c1-17-14(16)11-6-12(15)8-13(7-11)19-9-10-2-4-18-5-3-10/h6-8,10H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXCJQZVHBVEHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Br)OCC2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(tetrahydropyran-4-ylmethoxy)-benzoic acid methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

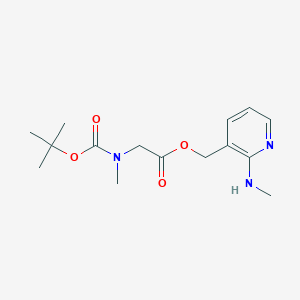

![tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate](/img/structure/B1446262.png)

![1-[(4-Bromo-3-fluorophenyl)methyl]piperidine](/img/structure/B1446276.png)